3-Formylrifamycin is a semisynthetic antibiotic belonging to the rifamycin family. [, ] It is a crucial precursor in the synthesis of various rifamycin derivatives, including the clinically important antibiotic rifampicin. [] This compound acts as a key intermediate for developing novel rifamycin analogs with enhanced antibacterial, antiviral, and anticancer properties. [, , , ]
3-Formylrifamycin SV belongs to the ansamycin family of antibiotics. Ansamycins are characterized by their macrocyclic structure, which is crucial for their biological activity. This compound specifically is classified as an antibiotic and is noted for its antimicrobial properties against a range of pathogens, including resistant strains of bacteria .
The synthesis of 3-formylrifamycin SV can be achieved through several methods, primarily involving the transformation of rifampicin or its derivatives. A notable synthetic route involves the treatment of 3-aminomethylrifamycin SV with hydrochloric acid in the absence of oxidants. This method yields 3-formylrifamycin SV through hydrolysis and cleavage reactions.
This method is advantageous as it avoids the use of oxidants that could lead to over-oxidation of the desired product.
The molecular structure of 3-formylrifamycin SV features a complex arrangement typical of rifamycins, including a naphthalene-like core structure with various functional groups. The compound includes:
3-Formylrifamycin SV participates in various chemical reactions that enhance its utility in medicinal chemistry. Key reactions include:
These reactions are significant for developing new antibiotics or enhancing existing ones through structural modifications.
The mechanism by which 3-formylrifamycin SV exerts its antibacterial effects primarily involves inhibition of bacterial RNA polymerase. This action prevents transcription processes essential for bacterial growth and replication.
These properties influence both its handling in laboratory settings and its efficacy as an antibiotic.
3-Formylrifamycin SV has significant applications in medicinal chemistry and pharmaceutical development:
The ongoing research into its derivatives continues to explore new avenues for combating resistant bacterial strains and improving therapeutic outcomes .
3-Formylrifamycin SV (CAS 13292-22-3) is a semisynthetic ansamycin antibiotic derivative characterized by the addition of a formyl group (–CHO) at the C3 position of the rifamycin SV scaffold. Its molecular formula is C₃₈H₄₇NO₁₃, with a molecular weight of 725.78 g/mol [2] [4]. The structure features a naphthoquinone chromophore, a long aliphatic ansa bridge, and multiple chiral centers that dictate its biological interactions. The compound exists as a zwitterion in crystalline form due to intramolecular proton transfer between the C8/C9 hydroxyl groups and the C21/C23 oxygen atoms, influencing its reactivity and stability [4].
The stereochemical complexity is captured in the following standardized notations:
O=C1C2=C3C(C(O)=C(N4)C(C=O)=C3O)=C(O)C(C)=C2O[C@]1(C)O/C=C/[C@H](OC)[C@@H](C)[C@](OC(C)=O)([H])[C@H](C)[C@H](O)[C@H](C)[C@@H](O)[C@@H](C)/C=C/C=C(C)\C4=O
[3] [7] BBNQHOMJRFAQBN-UPZFVJMDSA-N
[7] These representations explicitly define:
X-ray crystallography (PDB ID: 6ZOH, resolution 2.8 Å) reveals 3-Formylrifamycin SV bound to the transmembrane domain of the E. coli AcrB efflux pump [6]. Key structural features include:
Table 1: Crystallographic Parameters of 3-Formylrifamycin SV (6ZOH Complex)
Parameter | Value |
---|---|
Space Group | P3₁21 |
Resolution | 2.8 Å |
Binding Site Residues | Asn274, Phe664, Phe666 |
Binding Affinity (Kd) | 1.8 μM |
In solution, nuclear Overhauser effect spectroscopy (NOESY) confirms conformational flexibility of the ansa bridge, with C34 methyl groups exhibiting two distinct orientations at 25°C [4].
3-Formylrifamycin SV exhibits pH-dependent solubility and stability:
Table 2: Solubility and Stability Profile
Condition | Behavior | Recommendations |
---|---|---|
Aqueous Solutions (pH 5–7) | Slow degradation (t½ = 14 days) | Use within 24 hours |
Organic Solvents | Stable at –20°C (t½ > 3 years) | Store under N2 in amber vials |
Oxidation | Rapid quinone reduction | Add 0.1% ascorbic acid |
Thermal analysis reveals distinct phase transitions:
Differential scanning calorimetry (DSC) shows no polymorphic transitions below melting, confirming crystalline homogeneity in pharmacopeial standards [7] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: